Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI)
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Overview
Description
Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position of the benzothiazole ring and an ethanone group attached to the 1st position. Benzothiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) typically involves the reaction of 7-fluoro-2-aminobenzothiazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The benzothiazole ring system is known to interact with various biological pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2-benzothiazolyl)-(9CI)
- Ethanone, 1-(6-fluoro-2-benzothiazolyl)-(9CI)
- Ethanone, 1-(7-chloro-2-benzothiazolyl)-(9CI)
Uniqueness
Ethanone, 1-(7-fluoro-2-benzothiazolyl)-(9CI) is unique due to the presence of the fluorine atom at the 7th position, which significantly influences its chemical reactivity and biological activity. This fluorine substitution enhances the compound’s stability and binding affinity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H6FNOS |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(7-fluoro-1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6FNOS/c1-5(12)9-11-7-4-2-3-6(10)8(7)13-9/h2-4H,1H3 |
InChI Key |
UAGDOVCFOMZLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(S1)C(=CC=C2)F |
Origin of Product |
United States |
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